

The Discovery and Enduring Legacy of Castro's Reagent (BOP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BOP sodium	
Cat. No.:	B606315	Get Quote

Abstract

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, widely known as BOP reagent or Castro's reagent, holds a significant place in the history of synthetic organic chemistry, particularly in the realm of peptide synthesis. Introduced in 1975 by Bertrand Castro and his colleagues, BOP emerged as a highly efficient coupling reagent, offering significant advantages over the carbodiimide methods prevalent at the time. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and practical applications of Castro's reagent. It is intended for researchers, scientists, and professionals in drug development who seek a detailed understanding of this pivotal reagent. The guide includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and use in peptide coupling, and a discussion of its advantages and limitations, most notably the safety concerns that led to the development of second-generation coupling reagents.

Introduction: A Paradigm Shift in Peptide Coupling

The synthesis of peptides, fundamental to numerous areas of biological and pharmaceutical research, relies on the efficient formation of amide bonds between amino acids. In the mid-20th century, the development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield revolutionized the field. However, the coupling methods of the era, primarily based on carbodiimides like dicyclohexylcarbodiimide (DCC), were often plagued by side reactions and incomplete couplings, especially in the case of sterically hindered amino acids.



In 1975, a seminal paper by Bertrand Castro, Jean-Robert Dormoy, Geneviève Evin, and Claude Selve in Tetrahedron Letters introduced a novel phosphonium salt-based coupling reagent: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).[1] This discovery marked a significant advancement in peptide synthesis methodology. BOP demonstrated superior performance, characterized by high coupling yields, rapid reaction times, and a notable reduction in racemization, a critical factor in maintaining the stereochemical integrity of peptides.[1][2]

Physicochemical Properties of BOP Reagent

BOP is a white to off-white crystalline solid that is soluble in polar organic solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).[3] Its key physicochemical properties are summarized in the table below.

Property	Value
Chemical Formula	C12H22F6N6OP
Molecular Weight	442.28 g/mol
Appearance	White to off-white crystalline powder
Melting Point	138-145 °C (decomposes)
CAS Number	56602-33-6
Solubility	Soluble in DMF, DCM, and other polar aprotic solvents.

Mechanism of Action: The Role of the Acyloxyphosphonium Salt

The efficacy of BOP as a coupling reagent stems from its ability to rapidly convert a carboxylic acid into a highly reactive acyl intermediate. The generally accepted mechanism proceeds through the following steps:

 Formation of the Acyloxyphosphonium Salt: The carboxylate anion of the N-protected amino acid attacks the electrophilic phosphorus atom of the BOP reagent. This results in the





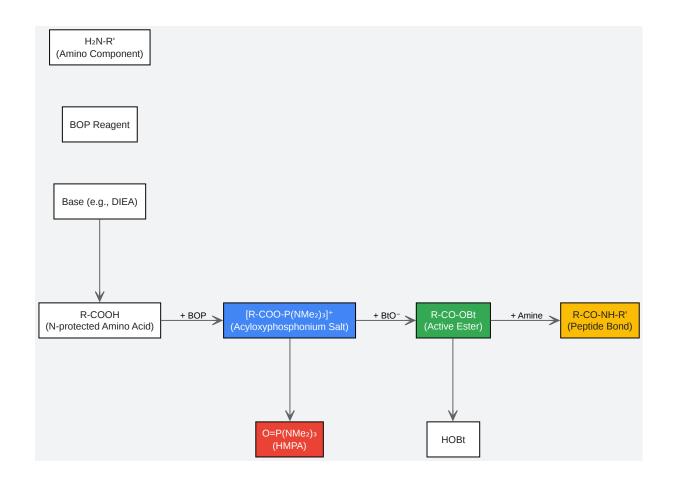


formation of a highly reactive acyloxyphosphonium salt intermediate and the displacement of the benzotriazol-1-olate anion.

- Formation of the Active Ester: The benzotriazol-1-olate anion then acts as a nucleophile, attacking the acyloxyphosphonium salt to form the benzotriazol-1-yl ester (an active ester) of the amino acid. This step also generates the byproduct hexamethylphosphoramide (HMPA).
- Aminolysis: The free amino group of the second amino acid (or the growing peptide chain)
 attacks the carbonyl carbon of the active ester, leading to the formation of the desired
 peptide bond and the release of 1-hydroxybenzotriazole (HOBt).

This reaction pathway is highly efficient and minimizes the risk of racemization, as the activation and coupling steps proceed rapidly.[2]





Click to download full resolution via product page

Caption: Mechanism of BOP-mediated peptide bond formation.

Experimental Protocols Synthesis of BOP Reagent

While BOP is commercially available, it can also be synthesized in the laboratory. The following protocol is a general procedure based on the original work by Castro and colleagues. Caution: This synthesis involves the use of potentially hazardous reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.



Materials:

- Tris(dimethylamino)phosphine (Hexamethylphosphorous triamide)
- Carbon tetrachloride (CCl₄)
- 1-Hydroxybenzotriazole (HOBt)
- Potassium hexafluorophosphate (KPF₆)
- Anhydrous diethyl ether
- Anhydrous dichloromethane (DCM)

Procedure:

- In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve tris(dimethylamino)phosphine in anhydrous DCM under a nitrogen atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Add a solution of carbon tetrachloride in anhydrous DCM dropwise to the stirred solution.
- After the addition is complete, add a solution of 1-hydroxybenzotriazole in anhydrous DCM.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- The resulting solution containing the chlorophosphonium intermediate is then treated with a solution of potassium hexafluorophosphate in water to precipitate the BOP reagent.
- The crude product is collected by filtration, washed with cold water and then with diethyl ether, and dried under vacuum.
- Recrystallization from a mixture of acetone and ether can be performed for further purification.

Solid-Phase Peptide Coupling using BOP Reagent



The following is a general protocol for the use of BOP in solid-phase peptide synthesis. The specific quantities and reaction times may need to be optimized depending on the amino acids being coupled and the solid support used.

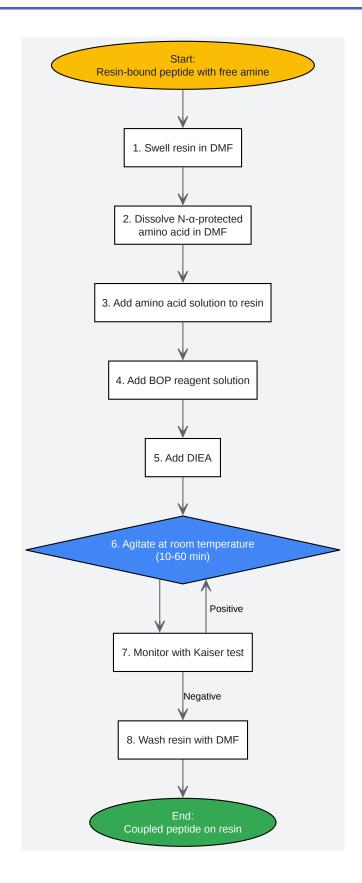
Materials:

- Resin-bound peptide with a free N-terminal amine
- N- α -protected amino acid (2.0 equivalents based on resin substitution)
- BOP reagent (2.0 equivalents)
- Diisopropylethylamine (DIEA) (4.0 equivalents)
- N,N-Dimethylformamide (DMF)

Procedure:

- Swell the resin-bound peptide in DMF in a reaction vessel.
- In a separate vessel, dissolve the N-α-protected amino acid in DMF.
- Add the dissolved amino acid solution to the resin.
- Add a 1.0 M solution of BOP reagent in DMF to the reaction mixture.
- · Add DIEA to the reaction mixture.
- Agitate the mixture at room temperature for 10-60 minutes. The progress of the reaction can be monitored using a qualitative method such as the Kaiser test.
- Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.





Click to download full resolution via product page

Caption: General workflow for solid-phase peptide coupling with BOP.



Advantages and Disadvantages of BOP Reagent

The introduction of BOP offered several key advantages over existing coupling methods:

- High Coupling Efficiency: BOP is highly effective in promoting amide bond formation, leading to high yields, even in difficult couplings involving sterically hindered amino acids.[1]
- Low Racemization: The rapid activation and coupling kinetics minimize the extent of racemization, preserving the stereochemical integrity of the peptide.[2]
- Versatility: BOP has been successfully used in both solution-phase and solid-phase peptide synthesis.[1][4]

Despite its advantages, the use of BOP has a significant drawback:

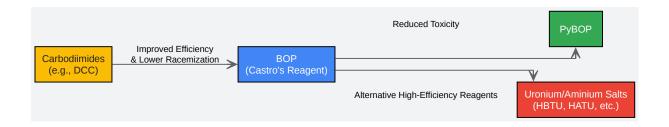
 Formation of a Carcinogenic Byproduct: The reaction with BOP generates a stoichiometric amount of hexamethylphosphoramide (HMPA), a known carcinogen.[5] This serious safety concern has led to a decline in its use in many laboratories and the development of safer alternatives.

The Evolution of Coupling Reagents: Beyond BOP

The toxicity of the HMPA byproduct spurred the development of a new generation of phosphonium-based coupling reagents. A notable successor to BOP is PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which was also developed by Castro's group. In PyBOP, the dimethylamino groups are replaced with pyrrolidino groups. This modification results in the formation of a much less toxic phosphonamide byproduct. PyBOP exhibits comparable coupling efficiency to BOP and has largely replaced it in many applications.

Other important classes of coupling reagents that have been developed include uronium/aminium salts such as HBTU, HATU, and TBTU. These reagents also offer high efficiency and low racemization rates and have become staples in modern peptide synthesis.





Click to download full resolution via product page

Caption: Evolution of peptide coupling reagents.

Conclusion

Castro's reagent (BOP) represents a landmark in the development of peptide synthesis. Its introduction provided a powerful tool for chemists, enabling the efficient synthesis of complex peptides with high fidelity. While the safety concerns associated with its use have led to its replacement by safer and equally effective alternatives in many contexts, the legacy of BOP endures. The principles behind its design and mechanism of action laid the groundwork for the development of the modern arsenal of coupling reagents that are indispensable in contemporary drug discovery and biochemical research. Understanding the history and chemistry of BOP provides valuable context for the ongoing evolution of synthetic peptide chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. 1H-Benzotriazol-1-yloxytris(dimethylamino)phosphonium Hexafluorophosphate Ten Chongqing Chemdad Co. , Ltd [chemdad.com]



- 4. benchchem.com [benchchem.com]
- 5. BOP Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate Novabiochem 56602-33-6 [sigmaaldrich.com]
- To cite this document: BenchChem. [The Discovery and Enduring Legacy of Castro's Reagent (BOP): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606315#discovery-and-history-of-castro-s-reagent-bop]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com